Isoerysenegalensein E
Overview
Description
Isoerysenegalensein E is a naturally occurring compound found in the plant species Erythrina lysistemon. It belongs to the class of prenylated isoflavones and exhibits significant biological activities, including anti-estrogenic and cytotoxic properties . This compound has garnered attention for its potential therapeutic applications, particularly in cancer research.
Mechanism of Action
Target of Action
Isoerysenegalensein E is a natural product found in Erythrina lysistemon The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been reported to show significant cytotoxicity against hl-60 cells . It induces apoptosis in these cells through the activation of the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction .
Biochemical Pathways
Given its cytotoxic effects and the induction of apoptosis in hl-60 cells, it can be inferred that it likely affects pathways related to cell survival and death, particularly those involving caspases and mitochondrial function .
Result of Action
This compound has been reported to induce apoptosis in HL-60 cells through the activation of the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.
Biochemical Analysis
Biochemical Properties
Isoerysenegalensein E shows significant cytotoxicity against HL-60 cells . It induces apoptosis in these cells through the activation of the caspase-9/caspase-3 pathway . This process is triggered by mitochondrial dysfunction .
Cellular Effects
This compound has been shown to have anti-estrogenic activity comparable to that of 4-hydroxytamoxifen, a typical estrogen receptor antagonist . It influences cell function by inducing apoptosis in HL-60 cells .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the caspase-9/caspase-3 pathway, which leads to apoptosis in HL-60 cells . This process is triggered by mitochondrial dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoerysenegalensein E involves several steps, starting from the extraction of the natural product from Erythrina lysistemon. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC). The reaction conditions typically involve the use of organic solvents like chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Isoerysenegalensein E undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the prenylated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Scientific Research Applications
Isoerysenegalensein E has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of prenylated isoflavones.
Biology: this compound is used to investigate its anti-estrogenic and cytotoxic effects on cancer cells, particularly HL-60 cells
Medicine: The compound’s potential as an anti-cancer agent is being explored, with studies showing its ability to induce apoptosis through the activation of the caspase-9/caspase-3 pathway
Industry: While not widely used industrially, this compound’s unique properties make it a candidate for developing new therapeutic agents.
Comparison with Similar Compounds
Isoerysenegalensein E is unique among prenylated isoflavones due to its potent anti-estrogenic and cytotoxic activities. Similar compounds include:
Genistein: A non-prenylated isoflavone with estrogenic and anti-estrogenic properties.
Daidzein: Another non-prenylated isoflavone with similar biological activities.
6,8-Diprenylgenistein: A prenylated isoflavone with comparable anti-estrogenic activity.
This compound stands out due to its specific structural features, such as the presence of prenyl groups at the 6- and 8-positions on the A-ring, which contribute to its unique biological activities .
Properties
IUPAC Name |
5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)23(29)21-24(30)19(12-31-25(17)21)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYBVRYBSLBMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)CC(C(=C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Isoerysenegalensein E, and what are its downstream effects?
A: this compound exhibits anti-estrogenic activity, likely through a mechanism that does not involve direct competition with 17β-estradiol for binding to the estrogen receptor (ER). [] While its exact mechanism remains unclear, research suggests it may involve interactions with other ER-mediated pathways or downstream signaling events. [] One study demonstrated that this compound induced apoptosis in human leukemia HL-60 cells via activation of the caspase-9/caspase-3 pathway, suggesting a potential role in mitochondrial dysfunction. []
Q2: What are the key structural features of this compound that contribute to its anti-estrogenic activity?
A: Structure-activity relationship studies indicate that several structural features are crucial for the anti-estrogenic activity of this compound. These include prenyl groups at the 6- and 8-positions of the A-ring, a hydroxyl group on either the 6-prenyl moiety or the B-ring (catechol form), and the absence of both A-ring cyclization with the prenyl group and hydroxylation on the 8-prenyl group of the A-ring. [] These findings highlight the importance of specific prenylation patterns and hydroxyl group positioning for potent antagonistic activity.
Q3: How does this compound compare to other known anti-estrogenic compounds, such as 4-hydroxytamoxifen, in terms of potency?
A: Research suggests that this compound exhibits potent anti-estrogenic activity comparable to 4-hydroxytamoxifen, a well-established ER antagonist. [] This finding underscores the potential of this compound as a lead compound for developing novel anti-estrogenic therapies.
Q4: What are the primary sources of this compound?
A: this compound has been isolated from several plant sources, including Millettia pachycarpa, Erythrina variegata, and Millettia taiwaniana. [, , , ] These plants represent potential sustainable sources for the production and further investigation of this bioactive compound.
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